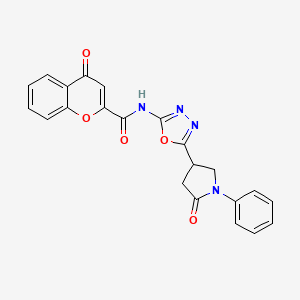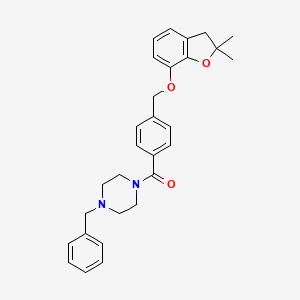
4-(2-Chloro-4-fluorophenyl)oxane-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(2-Chloro-4-fluorophenyl)oxane-2,6-dione” is a complex organic molecule. It contains a chloro-fluoro phenyl group attached to an oxane-dione ring. The presence of both chloro and fluoro groups on the phenyl ring suggests that it might have interesting chemical properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the chloro and fluoro groups on the phenyl ring could affect the compound’s polarity, solubility, and reactivity .Applications De Recherche Scientifique
Fluorescent Chemosensors
The development of fluorescent chemosensors based on compounds similar to 4-(2-Chloro-4-fluorophenyl)oxane-2,6-dione, such as 4-methyl-2,6-diformylphenol (DFP), has been highlighted for their high selectivity and sensitivity in detecting a variety of analytes including metal ions, anions, and neutral molecules. These chemosensors offer great potential for environmental monitoring, biomedical applications, and analytical chemistry (Roy, 2021).
Synthesis and Characterization of Fluoropolymers
Research into fluorocarbon compounds, which share structural similarities with 4-(2-Chloro-4-fluorophenyl)oxane-2,6-dione, has focused on their synthesis and application as refrigerants, aerosol propellants, and in various industrial processes. The evolution of fluorocarbon synthesis highlights the material's significance in developing environmentally friendly and efficient methods for incorporating fluorinated groups into molecules, pointing towards potential applications in material science and industrial chemistry (Sicard & Baker, 2020).
Environmental Toxicology
While the direct toxicological profile of 4-(2-Chloro-4-fluorophenyl)oxane-2,6-dione was not addressed, studies on similar compounds, such as organophosphorus insecticides and naphthenic acids, provide a framework for assessing the environmental and health impacts of chemical compounds. These studies emphasize the need for understanding the toxicological effects of chemical compounds on human health and the environment, which could be relevant for assessing the safety and regulatory compliance of using 4-(2-Chloro-4-fluorophenyl)oxane-2,6-dione in any application (Richardson, 1995).
Advanced Materials and Chemical Synthesis
Research into the synthesis, reactivity, and optical properties of diketopyrrolopyrroles, as well as the synthesis of fluorophores for molecular imaging, reflects the broader interest in developing advanced materials with specific chemical and optical properties. These studies demonstrate the ongoing efforts to create novel compounds with potential applications in electronics, imaging, and as functional materials in various technological applications (Grzybowski & Gryko, 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(2-chloro-4-fluorophenyl)oxane-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFO3/c12-9-5-7(13)1-2-8(9)6-3-10(14)16-11(15)4-6/h1-2,5-6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMVTAMGMRHYOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)OC1=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-4-fluorophenyl)oxane-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2448120.png)
![7-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2448121.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2448123.png)


amino]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B2448127.png)

![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2448130.png)
![4-methyl-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzenesulfonamide](/img/structure/B2448132.png)



![3-[(1R,2R)-2-Methylcyclopropyl]propan-1-amine;hydrochloride](/img/structure/B2448140.png)